![molecular formula C16H13ClN2O6 B2649900 N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-chloro-3-nitrobenzamide CAS No. 1171792-46-3](/img/structure/B2649900.png)
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-chloro-3-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-chloro-3-nitrobenzamide is a synthetic organic compound that features a benzodioxole moiety, a chloro-nitrobenzamide group, and an ethyl linker
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-chloro-3-nitrobenzamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Attachment of the Ethyl Linker: The benzodioxole derivative is then reacted with an appropriate ethylating agent to introduce the ethyl linker.
Formation of the Chloro-nitrobenzamide Group: The final step involves the coupling of the ethylated benzodioxole with 4-chloro-3-nitrobenzoyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-chloro-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst or iron powder in acidic conditions.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products
Reduction: Formation of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-chloro-3-aminobenzamide.
Substitution: Formation of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-substituted-3-nitrobenzamide.
Oxidation: Formation of quinone derivatives of the benzodioxole moiety.
科学研究应用
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-chloro-3-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Chemical Biology: Used as a probe to study the interactions of benzodioxole-containing compounds with biological macromolecules.
Materials Science: Explored for its potential use in the development of organic electronic materials due to its unique electronic properties.
作用机制
The mechanism of action of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-chloro-3-nitrobenzamide involves its interaction with specific molecular targets:
相似化合物的比较
Similar Compounds
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-methylbenzamide: Similar structure but with a methyl group instead of a nitro group.
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-chlorobenzamide: Similar structure but without the nitro group.
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-nitrobenzamide: Similar structure but without the chloro group.
Uniqueness
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-chloro-3-nitrobenzamide is unique due to the presence of both chloro and nitro groups, which confer distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
属性
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-4-chloro-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O6/c17-12-3-1-10(7-13(12)19(21)22)16(20)18-5-6-23-11-2-4-14-15(8-11)25-9-24-14/h1-4,7-8H,5-6,9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDGJGKUHPJWDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCCNC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
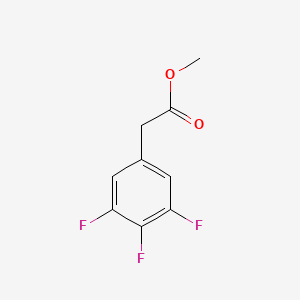
![2-(cyclopentylsulfanyl)-N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2649820.png)
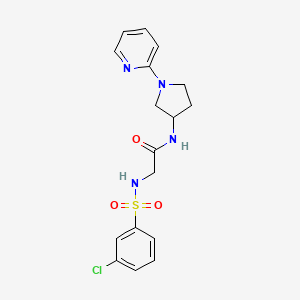
![2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2649823.png)
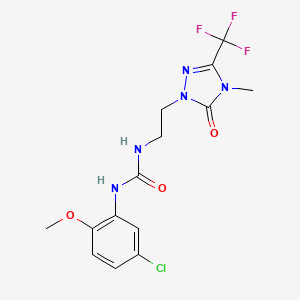

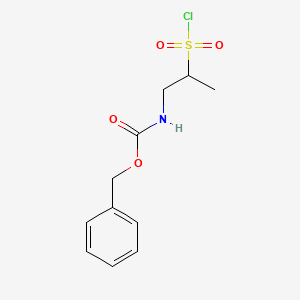
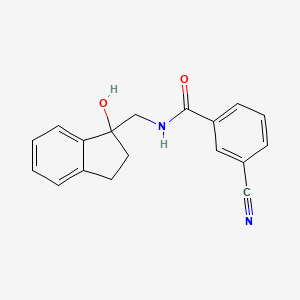
![2-[(Cycloheptylideneamino)oxy]acetic acid](/img/structure/B2649831.png)
![1'-[3-(3-bromo-4-methoxyphenyl)propanoyl]-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one](/img/structure/B2649833.png)

![N-(2-bromo-4-methylphenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2649836.png)
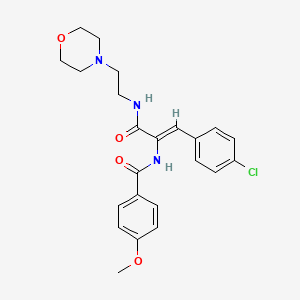
![Benzyl 4-chloro[1]benzothieno[3,2-d]pyrimidin-2-yl sulfide](/img/structure/B2649839.png)
